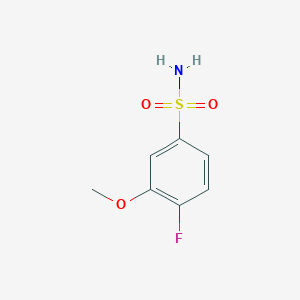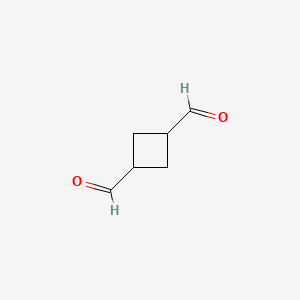![molecular formula C6H10N2O2S B13253251 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13253251.png)
3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The thiazolidine ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of a thiazolidine derivative with a methylamine compound. One common method includes the condensation of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require a solvent such as methylene dichloride or tetrahydrofuran (THF) and may involve catalysts or specific temperature controls .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions: 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, altering their activity. This compound may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
類似化合物との比較
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness: 3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C6H10N2O2S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2S/c1-7-2-3-8-5(9)4-11-6(8)10/h7H,2-4H2,1H3 |
InChIキー |
YROMLXWCVABHMX-UHFFFAOYSA-N |
正規SMILES |
CNCCN1C(=O)CSC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
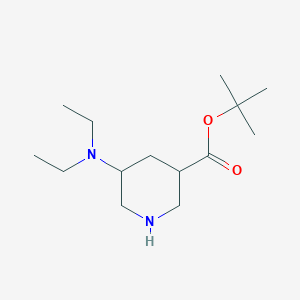
![4-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B13253177.png)
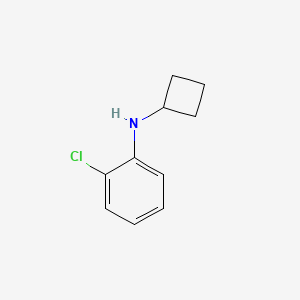
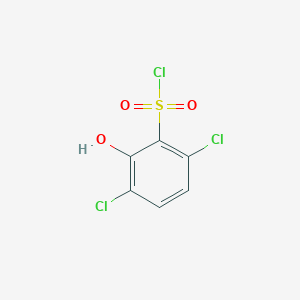

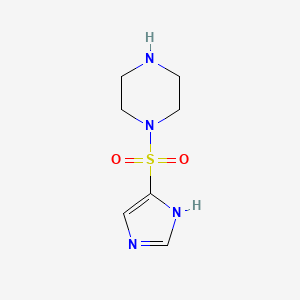
![1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13253208.png)
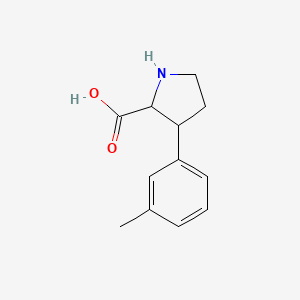
![2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide](/img/structure/B13253216.png)
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253220.png)

